Benzyl (4-iodo-2-methylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (4-iodo-2-methylphenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group, an iodo-substituted phenyl ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (4-iodo-2-methylphenyl)carbamate typically involves the reaction of 4-iodo-2-methylphenol with benzyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with the carbamate group to form the final product. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzyl (4-iodo-2-methylphenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The phenyl ring and carbamate group can participate in oxidation and reduction reactions, respectively.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and moderate temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed for hydrolysis reactions.
Major Products Formed
Substitution Reactions: Products include substituted phenyl carbamates.
Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the phenyl ring and carbamate group.
Hydrolysis: Products include the corresponding amine and alcohol.
Scientific Research Applications
Benzyl (4-iodo-2-methylphenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its carbamate group.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (4-iodo-2-methylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The phenyl ring and iodo substituent can also participate in non-covalent interactions, such as hydrogen bonding and van der Waals forces, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Lacks the iodo and methyl substituents on the phenyl ring.
4-Iodo-2-methylphenyl carbamate: Lacks the benzyl group.
Benzyl (4-chloro-2-methylphenyl)carbamate: Contains a chloro substituent instead of an iodo substituent.
Uniqueness
Benzyl (4-iodo-2-methylphenyl)carbamate is unique due to the presence of both the iodo and methyl substituents on the phenyl ring, which can influence its reactivity and biological activity. The combination of these substituents with the benzyl carbamate structure provides distinct chemical and physical properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C15H14INO2 |
---|---|
Molecular Weight |
367.18 g/mol |
IUPAC Name |
benzyl N-(4-iodo-2-methylphenyl)carbamate |
InChI |
InChI=1S/C15H14INO2/c1-11-9-13(16)7-8-14(11)17-15(18)19-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18) |
InChI Key |
SIJAIYGSPUNQQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.